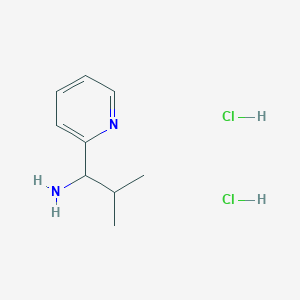

2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-methyl-1-pyridin-2-yl-propylamine dihydrochloride follows IUPAC guidelines for amines and salts. Its full IUPAC name is (1S)-2-methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride , indicating a chiral center at the first carbon of the propane chain and protonation at the amine group. The molecular formula is C₉H₁₆Cl₂N₂ , with a molecular weight of 223.14 g/mol .

Key identifiers include:

- CAS Registry Number : 2222165-17-3

- SMILES Notation : CC(C)C@@HN.Cl.Cl

- InChI Key : WQMCWVFMBPRHJX-WWPIYYJJSA-N

The dihydrochloride salt forms through protonation of the primary amine group and coordination with two chloride ions, as confirmed by crystallographic data .

Molecular Geometry and Stereochemical Configuration

The compound exhibits a chiral center at the first carbon of the propylamine chain, leading to enantiomeric forms. The (S) -configuration dominates in synthesized batches, as evidenced by optical rotation studies and stereodescriptors in its InChI string .

Key geometric features :

- Bond angles : The pyridine ring maintains a planar structure with C–C–C angles of ~120°.

- Torsional angles : The propylamine chain adopts a staggered conformation relative to the pyridine ring, minimizing steric hindrance .

- Hydrogen bonding : N–H···Cl interactions stabilize the crystal lattice, with bond lengths of 2.15–2.30 Å .

Stereochemical analysis via solid-state NMR and X-ray diffraction confirms the (S) -enantiomer’s prevalence in crystalline forms .

Crystallographic Analysis of Salt Formation Mechanisms

Salt formation involves proton transfer from HCl to the amine group, followed by chloride ion coordination. Single-crystal X-ray diffraction (SCXRD) reveals:

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/n | |

| Unit cell dimensions | a=8.7478 Å, b=6.5361 Å, c=12.5842 Å | |

| Protonation sites | Amine nitrogen, pyridine nitrogen |

The crystalline structure exhibits a layered arrangement driven by:

- N–H···Cl hydrogen bonds (2.18–2.30 Å)

- π-π stacking between pyridine rings (3.45 Å interplanar distance) .

Notably, the dihydrochloride salt’s stability arises from bifurcated hydrogen bonds linking chloride ions to both the amine and pyridinyl hydrogen .

Comparative Structural Analysis with Related Pyridinylpropylamine Derivatives

Comparative studies highlight distinct structural and electronic differences:

Notable trends :

- Chirality : Derivatives with a chiral center (e.g., (R)- or (S)-configurations) show enhanced crystallinity compared to achiral analogs .

- Salt stability : Dihydrochloride salts exhibit higher melting points (~235°C) than monohydrochloride counterparts (~92°C) due to stronger ionic interactions .

- Substituent effects : Bulky groups (e.g., cyclopropyl) reduce packing efficiency, increasing amorphous phase prevalence .

These insights guide the design of pyridinylpropylamine derivatives for targeted physicochemical properties .

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMCWVFMBPRHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, a compound with significant potential in medicinal chemistry, exhibits various biological activities that make it a subject of interest in pharmaceutical research. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 223.14 g/mol

- Structure : The compound features a pyridine ring that contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor of monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This property is particularly relevant for neurological disorders.

Biological Activity Overview

The compound has been studied for its effects on several biological systems:

- Neuropharmacology : It has shown potential as a neuroprotective agent due to its ability to cross the blood-brain barrier.

- Receptor Interactions : It exhibits affinity for serotonin receptors, particularly the 5-HT subtype, which is linked to anxiolytic and antidepressant effects .

In Vitro Studies

- Phospholipidosis Assay : Research indicates that compounds similar to this compound can inhibit lysosomal phospholipase A2 (PLA2), which is crucial for understanding drug-induced phospholipidosis. The inhibition was correlated with structural features of cationic amphiphilic drugs .

- Neuroprotective Effects : A study demonstrated that derivatives of pyridine compounds exhibit neuroprotective properties in rodent models of ischemia, suggesting potential therapeutic applications in stroke or traumatic brain injury .

In Vivo Studies

- Behavioral Assessment : The compound's agonistic activity at 5-HT receptors was evaluated through behavioral assays in rats, where it produced significant anxiolytic-like effects compared to traditional anxiolytics like buspirone .

Applications in Research

The versatility of this compound extends beyond neuropharmacology:

- Medicinal Chemistry : It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals targeting various diseases.

- Agrochemicals : Its derivatives are explored for applications in agricultural chemicals due to their biological activity against pests .

Comparative Analysis with Similar Compounds

| Compound Name | Affinity for 5-HT | Neuroprotective Activity | Other Notable Activities |

|---|---|---|---|

| This compound | High | Yes | MAO inhibition |

| Buspirone | Moderate | Limited | Anxiolytic |

| 8-OH-DPAT | High | Yes | Anxiolytic |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular structure, which includes a pyridine ring and an amine group. Its chemical formula is CHClN, and it is commonly used in the synthesis of other pharmaceutical compounds.

Serotonergic Modulation

Research indicates that 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride exhibits significant affinity for serotonin receptors, particularly the 5-HT subtype. This receptor is crucial in the modulation of mood and anxiety disorders. The compound has been shown to:

- Exhibit Agonist Activity : In vivo studies have demonstrated that this compound acts as a 5-HT agonist, which could make it beneficial in treating conditions such as anxiety, depression, and obsessive-compulsive disorders .

- Potential for Fewer Side Effects : Compared to established medications like Buspirone, it may present fewer neurological side effects due to its selectivity for the 5-HT receptor over dopaminergic D receptors .

Treatment of Various Disorders

The therapeutic potential of this compound extends to several disorders:

- Anxiety and Depression : Its serotonergic activity suggests efficacy in alleviating symptoms associated with anxiety and depression .

- Panic Attacks and Aggressiveness : The modulation of serotonin levels can also help manage panic attacks and aggressive behavior .

- Additional Applications : Other potential applications include treatment for sexual disorders, sleep disorders, pain perception regulation, and gastrointestinal issues .

Synthesis and Formulation

The synthesis of this compound involves several steps that ensure high purity and yield:

| Step | Description |

|---|---|

| 1 | Reaction of pyridine derivatives with appropriate amines under controlled conditions. |

| 2 | Extraction and purification processes using solvents like ethyl acetate. |

| 3 | Final crystallization to obtain the dihydrochloride salt form. |

This method allows for the production of pharmaceutical-grade material suitable for clinical testing.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various research contexts:

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups |

|---|---|---|---|

| This compound | C9H15N2·2HCl | 1965305-37-6 | Pyridine, branched alkyl |

| PF-04455242 Hydrochloride | C21H28N2O2S·HCl | N/A | Biphenyl, sulfonyl |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C7H11Cl2FN2O | N/A | Fluoropyridinyl ether |

| Putrescine Dihydrochloride | C4H12N2·2HCl | P7505 | Linear polyamine |

Preparation Methods

Preparation of Pyridin-2-yl Intermediates

Starting from 2-chloropyridine derivatives, protection and substitution reactions are performed to introduce functional groups. For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine is synthesized as an intermediate under nitrogen atmosphere at 0 °C using sodium hydride as a base.

Subsequent steps include benzylation and formation of pyridin-2-yl-methanol derivatives by controlled addition of benzyl alcohol in N,N-dimethylformamide (DMF), maintaining low temperatures to prevent side reactions.

Formation of 2-Methylpyrrolidine Derivatives

The preparation of chiral 2-methylpyrrolidine intermediates, which are closely related to the target compound, involves catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in mixed ethanol/methanol solvents at ambient temperature.

This hydrogenation step yields optically enriched (R)- or (S)-2-methylpyrrolidine, which can be further converted to the desired amine derivatives.

Amination and Salt Formation

After obtaining the appropriate pyridinyl-propylamine intermediate, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid. This step typically involves dissolving the free amine in an organic solvent, followed by acidification with HCl to precipitate the dihydrochloride salt.

The salt is then isolated by filtration, washed with cold solvent, and dried under reduced pressure to obtain a pure, stable crystalline product.

Purification and Isolation Techniques

Organic phases after reaction steps are commonly washed with water and dried over magnesium sulfate to remove residual moisture.

Solvent evaporation under reduced pressure (vacuum distillation) is employed to concentrate the product and remove volatile impurities.

Rectification under reduced pressure is used to isolate the final product with high purity.

Crystallization from appropriate solvents (e.g., ethanol/water mixtures) is used to obtain the dihydrochloride salt in a pure crystalline form.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridine derivative synthesis | Sodium hydride, benzyl alcohol, DMF, 0 °C | Inert atmosphere (nitrogen) |

| Hydrogenation | Platinum (IV) oxide or 5% Pt-C, EtOH/MeOH | Ambient temperature, filtration to remove catalyst |

| Amination | Appropriate amine precursor, HCl acid | Formation of dihydrochloride salt |

| Purification | MgSO4 drying, vacuum evaporation, crystallization | Ensures product purity and stability |

Research Findings and Optimization Notes

The use of platinum catalysts in hydrogenation provides high optical purity (>50% ee) of the chiral amine intermediates, which is critical for pharmaceutical applications.

Mixed alcohol solvents (ethanol and methanol in a 2:1 to 3:1 ratio) optimize solubility and reaction rates during hydrogenation.

Avoidance of corrosive reagents such as gaseous HCl in favor of aqueous HCl solutions improves safety and handling during salt formation.

The synthetic routes are designed to minimize isolation of intermediates, reducing time and cost while maintaining yield and purity.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Product |

|---|---|---|

| Step 1: Pyridine derivative synthesis | Sodium hydride, benzyl alcohol, DMF, 0 °C | Protected pyridin-2-yl intermediate |

| Step 2: Hydrogenation | Pt catalyst, EtOH/MeOH solvent, ambient temperature | (R)- or (S)-2-methylpyrrolidine intermediate |

| Step 3: Amination | Amine precursor, aqueous HCl | 2-Methyl-1-pyridin-2-yl-propylamine |

| Step 4: Salt formation | HCl acid, solvent precipitation | Dihydrochloride salt of target compound |

| Step 5: Purification | MgSO4 drying, vacuum evaporation, crystallization | Pure, stable crystalline product |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride?

- Methodology :

-

Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. For pyridine-containing amines, coupling reactions under inert atmospheres (N₂/Ar) are often critical to prevent oxidation .

-

Step 2 : Use chromatography (e.g., reverse-phase HPLC) or recrystallization (e.g., ethanol/water mixtures) for purification. Impurities such as Ethylphenidate Hydrochloride (CAS 19716-79-1) or pyridine derivatives may require targeted removal .

-

Step 3 : Validate purity via HPLC-UV (λ = 254 nm) and mass spectrometry (ESI-MS). Reference standards (e.g., EP/BP impurities) should be employed for calibration .

- Data Table : Common Impurities in Synthesis

| Impurity Name | CAS Number | Structural Feature |

|---|---|---|

| Ethylphenidate Hydrochloride | 19716-79-1 | Ethyl ester, piperidine moiety |

| Pyridinyl Acetamide | 7251-52-7 | Pyridine-2-yl, acetamide group |

| Phosphonic Acid Derivatives | 105462-25-7 | Hydroxy-pyridinyl, bis(phosphonic acid) |

Q. How can the structural identity of this compound be confirmed experimentally?

- Analytical Workflow :

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Ensure high-resolution data (d-spacing < 1 Å) and validate via R-factor convergence (< 5%) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for pyridin-2-yl protons (δ ≈ 8.5–7.5 ppm) and methyl groups (δ ≈ 1.2–1.5 ppm).

- FT-IR : Confirm N-H stretches (≈3200 cm⁻¹) and C-Cl vibrations (≈600–800 cm⁻¹) from hydrochloride salts .

- Elemental Analysis : Match calculated vs. observed %C, %H, %N (tolerance < 0.4%) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

- Troubleshooting Strategy :

- Scenario : Discrepancies in proton environments (NMR vs. X-ray).

- Step 1 : Verify sample homogeneity. Recrystallize and re-run NMR in deuterated DMSO or CDCl₃ to exclude solvent effects .

- Step 2 : Re-examine crystallographic data for disorder or twinning using SHELXD/SHELXE . Apply TWIN/BASF commands in SHELXL to refine twinned structures .

- Step 3 : Cross-validate with DFT calculations (e.g., Gaussian 16) to model theoretical NMR shifts and compare with experimental data .

Q. What experimental design principles apply to optimizing pharmacokinetic properties of dihydrochloride salts in drug formulations?

- Methodology :

- Factorial Design : Use a 3² factorial matrix (e.g., polymer concentration vs. pH) to study release kinetics. For example, vary hydroxypropyl methylcellulose (HPMC) and ethyl cellulose ratios to modulate dissolution profiles .

- In Vitro Testing : Conduct USP dissolution studies (pH 1.2–6.8) to simulate gastrointestinal conditions. Monitor release via UV-Vis at λmax ≈ 270 nm (pyridine absorbance) .

- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05). Optimize for zero-order kinetics (R² > 0.98) using Korsmeyer-Peppas models .

Q. How to address batch-to-batch variability in impurity profiles during scale-up?

- Quality Control Protocol :

- Step 1 : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates (e.g., via inline Raman spectroscopy) .

- Step 2 : Use DoE (Design of Experiments) to identify critical process parameters (CPPs) affecting impurity formation (e.g., temperature, stoichiometry) .

- Step 3 : Establish ICH Q3A/B -compliant specifications for impurities. For example, set thresholds for pyridinyl acetamide (CAS 7251-52-7) at ≤0.15% via LC-MS/MS .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Protocols :

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of hydrochloride aerosols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.